1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIVXFCZOBXWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Substituted 1,2,3-Triazole Core
Azide and Alkyne Precursors : The synthesis begins with preparing azide and alkyne precursors bearing the desired substituents. For this compound, the azide typically carries the pyridin-2-yl group, while the alkyne bears the 3-chloro-4-methylphenyl moiety.
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- Catalyst: Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate system.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or a mixture with water.
- Temperature: Ambient to mild heating (room temperature to 50 °C).
- Time: Several hours until completion monitored by TLC or HPLC.
This step yields the 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole intermediate with the triazole ring intact but often as an ester or protected form at the carboxyl group.
Introduction or Conversion of the Carboxylic Acid Group
Carboxylation via Grignard Reaction and CO2 Fixation : According to a patented method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, the process involves:
- Treating 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates with isopropylmagnesium chloride (Grignard reagent) in THF at low temperatures (−78 °C to 0 °C).
- Subsequent reaction with carbon dioxide gas to introduce the carboxylic acid group at the 4-position.
- Acidification and extraction yield a mixture of 1-substituted triazole-4-carboxylic acid and 4-bromo derivatives, which can be further purified.
Hydrolysis of Esters : If the intermediate is an ester (e.g., ethyl ester), hydrolysis under acidic or basic conditions (e.g., reflux with HCl or NaOH) converts it into the free carboxylic acid.
Substituent Introduction and Functional Group Transformations
Halogenation and Substitution : Introduction of the 3-chloro-4-methylphenyl group can be achieved by starting from appropriately substituted aryl halides or via Suzuki-Miyaura coupling reactions with boronic acid derivatives.
Oxidation of Methyl to Carboxylic Acid : In some routes, the 4-methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium-based reagents, but this is less common for this specific compound due to the position of the carboxylic acid on the triazole ring.
Comparative Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Azide and Alkyne Synthesis | Substituted aryl halides, pyridinyl azides | Preparation of precursors with desired groups | High purity required for cycloaddition |
| CuAAC Cycloaddition | CuI or CuSO4/NaAsc, DMSO/THF, RT to 50 °C | Regioselective 1,4-substituted triazole formation | Typically >80% yield |
| Grignard Carboxylation | Isopropylmagnesium chloride, CO2, THF, −78 °C to RT | Introduces carboxylic acid at C-4 of triazole | Moderate to high yield (60–90%) |
| Ester Hydrolysis (if applicable) | HCl or NaOH, reflux | Converts ester to acid | Quantitative |
| Purification | Extraction, recrystallization, chromatography | Ensures >95% purity | High purity for research/industry |
Research Findings and Optimization Insights
The use of copper(I) catalysts in the azide-alkyne cycloaddition is critical for regioselectivity and yield, and ligand-free or ligand-assisted copper catalysts have been explored to improve reaction rates and reduce by-products.
Low-temperature Grignard carboxylation enhances selectivity for carboxylation at the 4-position of the triazole ring, minimizing side reactions.
Optimization of solvent systems (e.g., mixtures of THF with polar aprotic solvents like dimethylformamide) improves solubility and reaction kinetics during carboxylation and methylation steps.
Purification techniques such as recrystallization from hexane or ethyl acetate and chromatographic methods ensure removal of dibromo intermediates and other impurities, critical for pharmaceutical-grade material.
Summary of Key Patented and Literature Methods
The preparation of This compound is best achieved through a copper-catalyzed azide-alkyne cycloaddition to form the triazole core, followed by selective introduction or transformation of the carboxylic acid group at the 4-position via Grignard carboxylation or ester hydrolysis. The choice of reaction conditions, solvents, and purification methods significantly impacts yield and purity. Patented methods provide robust, scalable protocols suitable for research and industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting its role in combating antibiotic resistance .
- Anticancer Properties : Preliminary studies have demonstrated that 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : The compound shows promise as a pesticide due to its ability to disrupt pest physiology. It has been tested against various agricultural pests, demonstrating effective insecticidal activity while being less harmful to beneficial insects .
- Plant Growth Regulation : Research suggests that this triazole derivative may act as a plant growth regulator, enhancing growth and yield in certain crops. Its application could lead to improved agricultural productivity .
Material Science Applications
- Polymer Development : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength .
- Nanotechnology : This compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals could facilitate targeted delivery mechanisms in biomedical applications .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Carboxylic Acid Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl ) enhance bioactivity compared to pyridinyl or methyl groups.
- Positional isomerism (e.g., 2- vs. 4-ethoxyphenyl ) affects solubility and binding interactions.
- Heterocyclic substituents (e.g., thiazole ) improve anticancer efficacy over aromatic substituents.
Table 2: Antitumor Activity of Triazole Carboxylic Acids
Insights :
- The target compound’s pyridin-2-yl group may confer lower antitumor activity compared to trifluoromethyl or thiazole substituents, which exhibit stronger electron-withdrawing effects and heterocyclic interactions .
- Position 5 substituents critically influence bioactivity, with trifluoromethyl > thiazole > pyridine in efficacy .
Physicochemical Properties
Table 3: Property Comparison
*LogP estimated based on substituent contributions.
Conclusions :
- The chloro-methylphenyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., ethoxy).
- Acidity : The target’s pKa (2.97) suggests better solubility in physiological conditions than the more acidic CF₃ derivative (pKa ~1.5) .
Biological Activity
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326882-78-3) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is , with a molecular weight of 314.73 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry.
Antimicrobial Properties
Recent studies have indicated that triazole compounds exhibit significant antimicrobial activity. Specifically, research has shown that this compound demonstrates efficacy against various bacterial strains and fungi. The compound's mechanism of action is believed to involve the inhibition of key metabolic pathways in microorganisms.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression.
Table 2: Anticancer Activity Data
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism and microbial resistance. Specific studies have highlighted its role as a potent inhibitor of certain kinases and proteases.
Table 3: Enzyme Inhibition Data
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of various triazole derivatives, this compound was found to significantly reduce the growth of resistant bacterial strains in vitro. This finding suggests its potential application in treating infections caused by multidrug-resistant organisms.
Case Study 2: Anticancer Research
A recent publication reported on the use of this compound in combination therapy for breast cancer treatment. The study demonstrated that when used alongside standard chemotherapy agents, it enhanced the overall cytotoxic effect on MCF-7 cells and reduced side effects associated with conventional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
